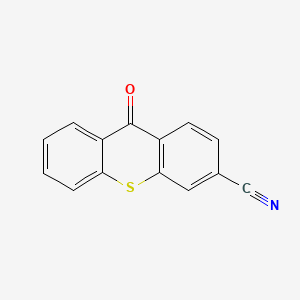
1-Bromo-4,4-dimethylpent-2-yne
Descripción general
Descripción
1-Bromo-4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H11Br . It is a derivative of pent-2-yne, where a bromine atom is substituted at the 1-position and two methyl groups are substituted at the 4-position .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,4-dimethylpent-2-yne consists of a seven-carbon chain with a triple bond between the second and third carbons, a bromine atom attached to the first carbon, and two methyl groups attached to the fourth carbon .Chemical Reactions Analysis
4,4-Dimethyl-2-pentyne, a related compound, is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes . It is also used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene . Similar reactions may be possible with 1-Bromo-4,4-dimethylpent-2-yne.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4,4-dimethylpent-2-yne include a molecular weight of 175.07 and a predicted boiling point of 164.7±23.0 °C . The density is predicted to be 1.245±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Carbonyl Propargylation and Allenylation
1-Bromo-4,4-dimethylpent-2-yne, through its analogs, has been used in carbonyl propargylation. A study demonstrated that 3-bromoprop-1-yne facilitates carbonyl propargylation with tin(II) chloride and tetrabutylammonium bromide in water, yielding 1-substituted but-3-yn-1-ols. This chemical reaction is significant in organic synthesis, particularly in forming alkynol compounds (Masuyama et al., 1998).
Pyrolysis Studies
The compound has been a subject of pyrolysis studies. Research on the unimolecular decomposition of its analogs, like 4-methylpent-2-yne and 4,4-dimethylpent-2-yne, was conducted to understand the fission of CC bonds adjacent to acetylenic groups. These studies are crucial in understanding the chemical kinetics and reaction mechanisms of alkynes (King & Nguyen, 1981).
Nucleophile-Resistant Protecting Group
The compound's derivatives have been used as nucleophile-resistant protecting groups in peptide synthesis. For example, the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, an analog, has shown significant stability towards nucleophiles like piperidine, indicating its potential utility in protecting amino acids during peptide synthesis (Rosenthal et al., 1997).
Synthesis of Lewis Basic Compounds
Another application involves the synthesis of super Lewis basic compounds. A study detailed the synthesis of electron-rich dialkylamino-substituted terpyridines, using 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate, a related compound. These compounds have applications in coordination chemistry and catalysis (Kleoff et al., 2019).
Gas Phase Pyrolysis Kinetics
The compound is also studied in the context of gas phase pyrolysis kinetics. Research on the pyrolysis of 4,4-dimethylpent-2-yl acetate, a related ester, provides insights into the reaction mechanisms and kinetic control of elimination processes in organic compounds (Chuchani & Dominguez, 1981).
Propiedades
IUPAC Name |
1-bromo-4,4-dimethylpent-2-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGHFUVPLJRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500311 | |
| Record name | 1-Bromo-4,4-dimethylpent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,4-dimethylpent-2-yne | |
CAS RN |
52323-99-6 | |
| Record name | 1-Bromo-4,4-dimethylpent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)

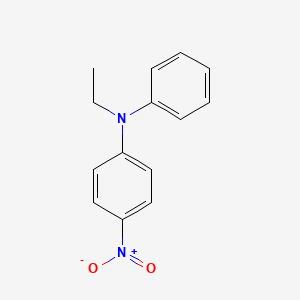
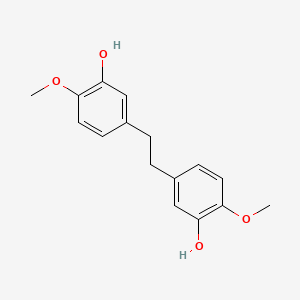
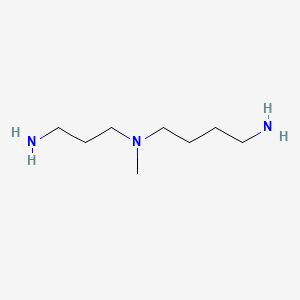

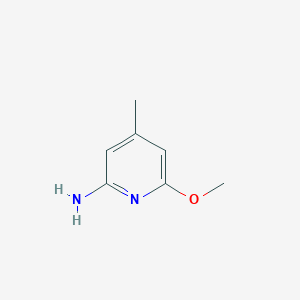
![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)

![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)
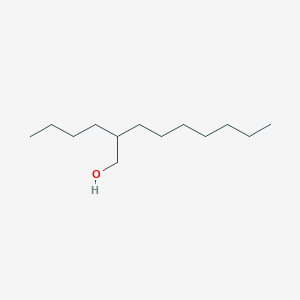
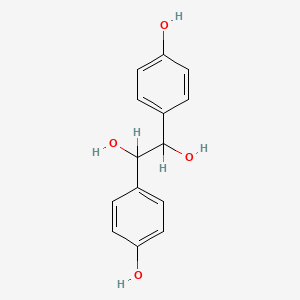
![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)
